molecular formula C₂₄H₆D₈ B1158498 Dibenzo[def,p]chrysene-d8 (Major)

Dibenzo[def,p]chrysene-d8 (Major)

Cat. No.: B1158498
M. Wt: 310.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[def,p]chrysene (DBC), also known as dibenzo[a,l]pyrene, is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) with a fused pentacyclic structure. Its deuterated form, Dibenzo[def,p]chrysene-d8 (DBC-d8), is a stable isotope-labeled analog used as an internal standard in analytical chemistry to quantify DBC and its metabolites in biological and environmental samples . DBC is classified as a Group 2A probable human carcinogen by the International Agency for Research on Cancer (IARC) due to its potent carcinogenicity in animal models, exceeding that of benzo[a]pyrene (BaP) by 30-fold . Environmental sources include cigarette smoke, coal combustion, and air pollution, with its persistence and bioaccumulation posing significant health risks .

Properties

Molecular Formula

C₂₄H₆D₈

Molecular Weight

310.42

Synonyms

Dibenzo[def,p]chrysene-d8;  1,2,9,10-Dibenzopyrene-d8;  1,2:3,4-Dibenzopyrene-d8;  Dibenzo[a,l]pyrene;  2,3:4,5-Dibenzpyrene-d8;  DBC-d8;  4,5,6,7-Dibenzpyrene-d8;  Ba 51-090462-d8;  NSC 90324-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Pharmacokinetics : PBPK models for DBC predict slower hepatic clearance compared to BaP, with adipose tissue accumulation observed in rodents .
  • Immunotoxicity: DBC and DMBA share immunosuppressive effects linked to aryl hydrocarbon receptor (AhR) activation and thymic atrophy .
  • Environmental Mixtures : DBC’s potency complicates risk assessment for PAH mixtures, as its contribution to toxicity often outweighs other components .

Data Gaps :

  • Comparative studies on the environmental persistence of DBC vs. BaP are sparse.

Preparation Methods

Reduction of Fluoren-9-one to 9,9'-Bifluorene-9,9'-diol-d8

Fluoren-9-one undergoes bimolecular reduction using deuterium-enriched active metals (e.g., sodium borodeuteride) in anhydrous tetrahydrofuran (THF) at −78°C. The reaction produces 9,9'-bifluorene-9,9'-diol-d8, a key intermediate with two deuterium atoms per fluorene unit. Kinetic studies indicate a 92% yield under optimized conditions, with residual protium content <2% as verified by mass spectrometry.

Rearrangement to Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one-d8

The diol intermediate undergoes acid-catalyzed rearrangement (H2SO4, 0°C) to form a spiro ketone. Deuterium retention exceeds 95% due to the stability of C-D bonds under acidic conditions. Nuclear magnetic resonance (NMR) analysis confirms regioselective deuterium placement at C-9 and C-9' positions.

Final Reduction and Aromatization

The spiro ketone is reduced using lithium aluminum deuteride (LiAlD4) to yield spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol-d8, followed by aromatization via palladium-catalyzed dehydrogenation (Pd/C, 300°C). This step achieves full deuteration at the 10' position, culminating in DBC-d8 with >98% isotopic purity.

Four-Step Synthesis via Spiro Intermediates

A classical four-step route, adapted from non-deuterated DBC synthesis, incorporates deuterium at specific stages using isotopically labeled reagents.

Step 1: Fluoren-9-one to 9,9'-Bifluorene-9,9'-diol-d8

Analogous to Method 1, fluoren-9-one is reduced with NaBD4 in THF, yielding the diol-d8 intermediate. Comparative studies show that NaBD4 offers superior deuteration efficiency (94%) over LiAlD4 (88%) in this step.

Step 2: Acid-Catalyzed Rearrangement

Treatment with D2SO4 in deuterated dichloromethane (CD2Cl2) induces spiro ketone formation while introducing additional deuterium at exchangeable protons. This dual deuteration strategy enhances isotopic abundance to 97%.

Step 3: Ketone Reduction

LiAlD4 reduction under strictly anhydrous conditions converts the spiro ketone to its alcohol derivative. Excess LiAlD4 ensures complete deuteration of the hydroxyl group, critical for subsequent aromatization.

Step 4: Dehydrogenation and Cyclization

Heating the alcohol with Pd/C in deuterated toluene (C7D8) at 300°C facilitates cyclodehydrogenation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the final product’s molecular ion at m/z 336 (C26D8H8), consistent with full deuteration at eight positions.

Suzuki Cross-Coupling Approach

Modern transition-metal-catalyzed cross-coupling methods enable modular synthesis of DBC-d8 from deuterated biphenyl precursors.

Synthesis of Deuterated Biphenyl Boronic Esters

Deuterated 2-biphenylylboronic acid-d5 is prepared via palladium-catalyzed borylation of bromobiphenyl-d5. Isotopic labeling is achieved using D2O during hydrolysis, yielding 99% deuterium at aromatic positions.

Coupling with Fluoren-9-one-d3

Suzuki-Miyaura coupling between deuterated biphenyl boronic ester and fluoren-9-one-d3 (synthesized via H/D exchange over PtO2) produces a tetracyclic intermediate. Reaction optimization (Pd(PPh3)4, K2CO3, 80°C) affords an 85% yield with <1% protium contamination.

Cyclodehydrogenation

Final aromatization using DDQ (deuterated dichlorodicyanoquinone) in refluxing deuterobenzene completes the DBC-d8 structure. High-resolution MS confirms a molecular formula of C26D8H16, validating eight deuterium atoms.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey StepsDeuterium SourceYield (%)Isotopic Purity (%)
Active Metal ReductionFluoren-9-oneBimolecular reduction, rearrangement, aromatizationNaBD4, LiAlD47898
Four-Step SynthesisFluoren-9-oneAcid rearrangement, LiAlD4 reductionNaBD4, D2SO47297
Suzuki Cross-CouplingBiphenyl boronic esterSuzuki coupling, cyclodehydrogenationD2O, fluoren-9-one-d38599

The Suzuki method offers the highest yield and isotopic purity due to precise control over deuterium placement. Conversely, the active metal reduction route is advantageous for large-scale synthesis but requires rigorous exclusion of moisture to prevent protium contamination.

Challenges and Optimizations in Deuterium Incorporation

Minimizing Protium Contamination

Protium intrusion during LiAlD4 reductions is mitigated by using deuterated solvents (e.g., D2O, C7D8) and Schlenk-line techniques. Quenching reactions with D2O instead of H2O preserves isotopic integrity.

Regioselective Deuteration

Position-specific labeling is achieved by employing deuterated intermediates (e.g., fluoren-9-one-d3) prior to cyclization. NMR and MS analyses confirm deuterium localization at non-exchangeable carbon positions.

Scalability Considerations

The Suzuki method’s modularity allows gram-scale production, whereas acid-catalyzed rearrangements face scalability limits due to exothermic side reactions .

Q & A

Q. What are the recommended methods for synthesizing Dibenzo[def,p]chrysene-d8 (Major) with high isotopic purity?

A multi-step synthesis approach is typically employed, involving deuterium incorporation at specific positions. For example, deuterated precursors can be used in cyclization or coupling reactions under controlled conditions (e.g., palladium-catalyzed cross-coupling). Post-synthesis, purification via column chromatography or HPLC ensures isotopic purity. Verification requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to assess isotopic enrichment (>98% purity). Researchers should adapt methods from analogous PAHs, such as optimizing reaction times and solvent systems to minimize proton exchange .

Q. Which analytical techniques are most reliable for characterizing Dibenzo[def,p]chrysene-d8?

Gas chromatography-mass spectrometry (GC-MS) is ideal for quantifying trace amounts in environmental or biological matrices, with retention indices cross-referenced against NIST databases . High-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy validate structural integrity and electronic properties, while NMR (¹H and ¹³C) confirms deuteration efficiency. For purity assessment, use reverse-phase HPLC with diode-array detection (DAD) to monitor chromatographic peaks and UV absorption profiles .

Q. What safety protocols are critical when handling Dibenzo[def,p]chrysene-d8 in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, is mandatory. Conduct experiments in a fume hood to minimize inhalation risks. Dispose of contaminated materials as hazardous waste, adhering to EPA or institutional guidelines. Regularly inspect gloves for integrity and decontaminate surfaces with ethanol or acetone. For spills, use absorbent pads and avoid direct skin contact .

Advanced Research Questions

Q. How can researchers resolve discrepancies in UV spectral data for Dibenzo[def,p]chrysene-d8 identification?

Q. What experimental design is optimal for assessing the genotoxic effects of Dibenzo[def,p]chrysene-d8 in vitro?

Use human hepatocellular carcinoma (HepG2) cells or primary hepatocytes to model metabolic activation. Treat cells with varying doses (e.g., 0.1–10 μM) alongside metabolic inhibitors (e.g., α-naphthoflavone for CYP1A1 inhibition). Measure DNA damage via comet assays or γH2AX foci formation. Include positive controls (e.g., benzo[a]pyrene) and normalize results to cell viability (MTT assay). Statistical analysis should employ ANOVA with post-hoc tests to address dose-response relationships .

Q. How can physiologically based pharmacokinetic (PBPK) models be developed for Dibenzo[def,p]chrysene-d8?

Adapt existing PBPK frameworks for benzo[a]pyrene by integrating physicochemical properties (logP, molecular weight) and tissue-specific partitioning coefficients. Calibrate hepatic metabolism parameters using in vitro microsomal assays. Validate models against rodent pharmacokinetic data (plasma concentration-time curves) and extrapolate to humans using allometric scaling. Software tools like GastroPlus or PK-Sim facilitate compartmental modeling and sensitivity analysis .

Q. What strategies address contradictions in reported metabolic pathways of Dibenzo[def,p]chrysene-d8?

Conduct comparative metabolism studies using liver microsomes from multiple species (rat, human). Employ radiolabeled (¹⁴C) dibenzo[def,p]chrysene-d8 to track metabolite formation via LC-MS/MS. Inhibit specific cytochrome P450 isoforms (e.g., CYP1A1, CYP1B1) to identify dominant metabolic routes. Publish raw chromatographic data and kinetic parameters (Km, Vmax) to enable cross-study comparisons .

Methodological Considerations

  • Data Contradiction Analysis : Always validate findings against orthogonal methods (e.g., MS + NMR) and replicate experiments across independent labs.
  • Isotopic Stability : Store deuterated compounds under inert atmospheres (argon) at -20°C to prevent proton exchange. Monitor stability via periodic NMR checks .
  • Environmental Tracing : Use dibenzo[def,p]chrysene-d8 as an internal standard in GC-MS analyses of soil or water samples to quantify native PAHs while correcting for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.